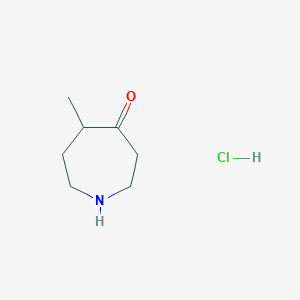

5-Methylazepan-4-one hydrochloride

描述

Significance of Seven-Membered Nitrogen Heterocycles in Chemical Research

Seven-membered nitrogen heterocycles, such as azepanes and their unsaturated counterparts, azepines, are integral structural motifs in a wide array of biologically active compounds. nih.govnumberanalytics.comresearchgate.net Their presence in natural products and approved pharmaceuticals underscores their importance in medicinal chemistry. nih.govresearchgate.net These ring systems are found in molecules targeting a broad spectrum of diseases, including cancer, microbial infections, and central nervous system disorders. nih.govnih.gov The non-planar and flexible nature of the seven-membered ring allows for a three-dimensional arrangement of substituents that can lead to high-affinity interactions with biological targets. researchgate.net This structural diversity makes them invaluable in the design of new drugs with potentially improved pharmacological profiles. researchgate.net

Overview of Azepane-Based Compounds as Privileged Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. nih.gov The azepane motif is considered one such scaffold. nih.govresearchgate.net Its derivatives have shown a remarkable diversity of pharmacological activities, and more than 20 azepane-based drugs have received FDA approval for treating various diseases. nih.gov For example, the diazepine (B8756704) scaffold, a seven-membered ring with two nitrogen atoms, is a well-known privileged structure found in many therapeutic agents. nih.gov The ability of the azepane ring to adopt various low-energy conformations allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition by enzymes and receptors. This has led to their use in developing inhibitors for targets like kinases and proteases. researchgate.netnih.gov

Historical Development of Azepanone Synthesis Methodologies

The synthesis of azepanones has been a topic of interest for many decades, leading to the development of numerous synthetic strategies. dntb.gov.uaresearchgate.net Early methods often relied on classical ring-expansion reactions of smaller, more readily available cyclic precursors. For instance, the expansion of six-membered rings like piperidones has been a common approach. lookchem.com Other significant methods include intramolecular cyclization reactions, such as the Dieckmann condensation, which has been employed to construct the azepanone core. lookchem.com

More contemporary approaches focus on efficiency and stereocontrol. These include tandem reactions and catalytic methods that can assemble the seven-membered ring in a more streamlined fashion. nih.gov For example, copper-catalyzed tandem amination/cyclization of functionalized allenynes has been developed for the synthesis of substituted azepines. nih.gov Ring-closing metathesis has also emerged as a powerful tool for the synthesis of azepane derivatives. acs.org The ongoing development of new synthetic methods is driven by the need for efficient access to novel and structurally diverse azepanone-based compounds for biological screening. researchgate.net

Contextualization of 5-Methylazepan-4-one Hydrochloride within the Azepanone Family

While the broader azepanone family is well-documented, specific isomers such as this compound are often studied as key intermediates in the synthesis of more complex molecules. It is important to note that much of the available literature points towards the closely related isomer, 1-Methylazepan-4-one (B31119) hydrochloride , as a significant synthetic precursor. This compound, with the methyl group on the nitrogen atom, is a crucial building block for the synthesis of the antihistamine drug Azelastine. lookchem.comgoogle.comsigmaaldrich.com

The synthesis of 1-Methylazepan-4-one hydrochloride itself has been approached through various routes, including multi-step sequences starting from compounds like 4-methylaminobutyric acid hydrochloride or 1-methylpiperidine-4-ketone. google.compatsnap.com The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and use in subsequent reactions. As a member of the azepanone family, it embodies the structural features that make this class of compounds valuable in medicinal chemistry, serving as a scaffold for the construction of pharmacologically active agents.

Physicochemical Properties of 1-Methylazepan-4-one Hydrochloride

The following table summarizes key physicochemical properties of 1-Methylazepan-4-one hydrochloride, the more prominently documented isomer.

| Property | Value | Source(s) |

| CAS Number | 19869-42-2 | nih.govsigmaaldrich.comechemi.com |

| Molecular Formula | C₇H₁₄ClNO | nih.govechemi.com |

| Molecular Weight | 163.64 g/mol | nih.govechemi.com |

| IUPAC Name | 1-methylazepan-4-one;hydrochloride | nih.gov |

| Melting Point | 115-120 °C | chemicalbook.com |

| Boiling Point | 196.4 °C at 760 mmHg | echemi.com |

| Appearance | Light Brown to Brown Solid | chemicalbook.com |

属性

IUPAC Name |

5-methylazepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEPWXKHORTTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228450-23-4 | |

| Record name | 4H-Azepin-4-one, hexahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228450-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Investigations of Azepanone Forming Reactions

Unraveling Reaction Pathways and Intermediates

The formation of a substituted azepan-4-one, such as 5-Methylazepan-4-one, typically proceeds through an intramolecular cyclization reaction. The most common synthetic strategies involve the formation of a seven-membered ring from a linear precursor that contains both a nucleophilic group (an amine) and an electrophilic group (a carbonyl or a group that can be converted to one).

One plausible pathway is the intramolecular cyclization of a δ-amino ketone or its precursor. For 5-Methylazepan-4-one, this would involve a linear chain with an amino group at one end and a ketone at the appropriate position to form the seven-membered ring upon cyclization, with a methyl group at the desired carbon. The reaction is typically acid or base-catalyzed.

Key Intermediates in a Plausible Pathway:

| Intermediate | Description |

| Acyclic δ-amino ketone | The linear precursor containing the amine and ketone functionalities. |

| Iminium ion | Formed under acidic conditions, where the carbonyl oxygen is protonated, followed by attack of the intramolecular amine. |

| Enamine | Formed under neutral or basic conditions, where the amine attacks the carbonyl carbon, followed by dehydration. |

| Cyclic hemiaminal | An initial cyclic intermediate formed from the attack of the amine on the carbonyl group before dehydration. |

The final step in these pathways would be the tautomerization of the enamine or dehydration of the hemiaminal to yield the stable azepanone ring. The hydrochloride salt is then formed by treating the resulting azepanone with hydrochloric acid.

Role of Catalysts and Reagents in Stereocontrol

Stereocontrol is a critical aspect of the synthesis of substituted cyclic compounds like 5-Methylazepan-4-one, which has a chiral center at the 5-position. The choice of catalysts and reagents can significantly influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

Catalysts and their Potential Roles:

Chiral Brønsted Acids: These catalysts can protonate the carbonyl group, activating it for nucleophilic attack by the amine. The chiral environment of the catalyst can favor one orientation of the substrate in the transition state, leading to an enantioselective cyclization.

Chiral Lewis Acids: These can coordinate to the carbonyl oxygen, similarly activating the substrate. The steric and electronic properties of the chiral ligands on the metal center dictate the stereochemical outcome.

Organocatalysts: Chiral amines or their derivatives can be used to form chiral enamines or iminium ions as intermediates, which then undergo stereoselective cyclization. Proline and its derivatives are common examples of such catalysts.

The stereochemistry of the starting material is also a key factor. If the linear precursor is already enantiomerically pure, the cyclization can often proceed with retention of stereochemistry, depending on the reaction conditions.

Kinetic and Thermodynamic Considerations in Ring Formation

The formation of a seven-membered ring, such as the azepanone core, is subject to both kinetic and thermodynamic control. researchgate.net The balance between these two factors determines the final product distribution.

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (via the lowest energy transition state) will predominate. researchgate.net

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing equilibrium to be established. In this case, the most stable product will be the major one. researchgate.net

For azepanone ring formation, several factors come into play:

Ring Strain: Seven-membered rings have moderate ring strain compared to five- or six-membered rings. This can make the cyclization less favorable than for smaller rings.

Enthalpy (ΔH): The formation of the new C-N bond is enthalpically favorable. However, this is offset by the increase in ring strain.

Entropy (ΔS): The intramolecular cyclization leads to a decrease in entropy as a single molecule is formed from a flexible linear chain. This entropic penalty is more significant for the formation of larger rings.

Computational Modeling of Reaction Mechanisms

While specific computational studies on 5-Methylazepan-4-one hydrochloride may not be readily available, computational chemistry provides powerful tools to investigate the mechanisms of similar azepanone-forming reactions. Density Functional Theory (DFT) is a commonly used method for such studies.

Insights from Computational Modeling:

Transition State Geometries: Computational models can predict the three-dimensional structure of the transition states for the cyclization reaction. This allows for a detailed understanding of the steric and electronic factors that control the reaction rate and stereoselectivity.

Reaction Energy Profiles: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This helps to identify the rate-determining step and to predict the kinetic and thermodynamic favorability of the reaction.

Catalyst-Substrate Interactions: Modeling can elucidate the precise nature of the interactions between the catalyst and the substrate, explaining the origin of stereocontrol in catalyzed reactions.

For the formation of 5-Methylazepan-4-one, computational studies could be used to compare different potential reaction pathways, to predict the most stable conformation of the azepanone ring, and to design more efficient and stereoselective catalysts.

Chemical Transformations and Derivatization of Azepanone Scaffolds

Functional Group Interconversions on the Azepanone Ring

The reactivity of the azepanone ring allows for a range of functional group interconversions, which are fundamental to the synthesis of complex molecules. These transformations primarily target the ketone moiety and the adjacent alpha-carbons.

The ketone group in the azepanone ring is a prime site for reduction to an alcohol. This transformation is a critical step in the synthesis of various biologically active compounds. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to the formation of specific diastereomers.

| Precursor | Reagent | Product | Application |

| 1-Methylazepan-4-one (B31119) | Acylhydrazine | Acylhydrazone intermediate | Synthesis of Azelastine Hydrochloride |

One notable application is in the synthesis of the antihistamine Azelastine. In one synthetic route, hexahydro-1-methyl-azepin-4-one is reacted with an acylhydrazine compound to form an acylhydrazone intermediate. This intermediate is then reduced to an acylhydrazine derivative, which is a precursor to Azelastine.

The carbon atoms alpha to the ketone group in the azepanone ring are susceptible to functionalization. These reactions are crucial for introducing substituents that can modulate the biological activity of the final compound. Methodologies for alpha-functionalization often involve the formation of an enolate intermediate, which can then react with various electrophiles.

Transformations of Substituted Azepane Derivatives into Azepanone Forms

The synthesis of azepanones can also be achieved through the transformation of other substituted azepane derivatives. These methods provide alternative routes to the azepanone core, often starting from more readily available precursors.

Regioselective Ring-Opening Reactions of Azabicyclic Precursors

A powerful strategy for the synthesis of functionalized azepanones involves the regioselective ring-opening of azabicyclic precursors. This approach offers a high degree of control over the substitution pattern of the resulting azepanone.

Derivatization Strategies for Azepanones for Advanced Synthetic Applications

The versatility of the azepanone scaffold is further demonstrated by the wide range of derivatization strategies employed for advanced synthetic applications. These strategies aim to build upon the core structure to access complex molecular architectures. 1-Methylazepan-4-one serves as a key intermediate in the synthesis of various complex organic molecules. For instance, it is a crucial precursor in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine. lookchem.com

A significant application of 1-methylazepan-4-one hydrochloride is in the synthesis of Azelastine hydrochloride. google.comlgcstandards.com One method involves using 1-methylpiperidine-4-ketone to prepare 1-methylhexahydroazepine-4-one hydrochloride, which then serves as an intermediate for Azelastine synthesis. Another approach involves the reaction of hexahydro-1-methyl-azepin-4-one with an acylhydrazine to form an acylhydrazone, which is subsequently reduced and condensed with a phthalazinone derivative to yield Azelastine Hydrochloride.

The synthesis of 1-methylhexahydroazepin-4-one hydrochloride itself can be achieved through a multi-step process. google.com This involves the preparation of 4-methylaminobutyric acid hydrochloride, followed by esterification to 4-methylaminobutyric acid methyl ester hydrochloride. google.com This ester then undergoes a reaction with methyl acrylate (B77674) to form a diester, which is subsequently cyclized and salified to produce the target compound. google.com This method is noted for its potential for high purity and yield, making it suitable for large-scale production. google.com

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Azepanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Methylazepan-4-one hydrochloride. lgcstandards.comchemicalbook.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. For a complete structural assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed. chemicalbook.com

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the proton spectrum would be expected to show distinct signals for the N-methyl group, the methyl group at the 5-position, and the various methylene (B1212753) protons of the azepane ring. The chemical shifts (δ) of these protons are influenced by neighboring functional groups, such as the ketone and the protonated amine. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity within the molecule.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the ¹H and ¹³C signals and to piece together the complete molecular structure. lgcstandards.com COSY spectra reveal proton-proton coupling correlations, while HSQC spectra correlate directly bonded proton and carbon atoms. HMBC spectra are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to establish the connectivity across quaternary carbons and heteroatoms.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.8-3.0 | s |

| C5-CH₃ | ~1.1-1.3 | d |

| Ring CH₂ | ~1.8-3.5 | m |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~208-212 |

| N-CH₃ | ~42-45 |

| Ring CH₂ | ~25-55 |

| C5 | ~35-40 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn allows for the unambiguous determination of its elemental composition. The monoisotopic mass of the free base, 1-methylazepan-4-one (B31119), is 127.0997 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. For cyclic ketones, a characteristic fragmentation pathway is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. chemicalbook.com The fragmentation pattern of 5-Methylazepan-4-one would be influenced by the presence of the methyl group and the nitrogen atom in the ring, leading to specific fragment ions that can be rationalized to support the proposed structure.

Interactive Table 3: Predicted Mass Spectrometry Data for 5-Methylazepan-4-one

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 128.1070 | Protonated molecule |

| [M+Na]⁺ | 150.0889 | Sodium adduct |

Data predicted for the free base, 1-methylazepan-4-one, which has the same molecular formula as the 5-methyl isomer. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is plotted against frequency (in wavenumbers, cm⁻¹) to generate an IR spectrum.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. rsc.org The presence of the amine hydrochloride would give rise to N-H stretching vibrations, typically appearing as a broad band in the range of 2400-3200 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. rsc.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. chiraltech.com

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1715 | Strong |

| N-H (Amine salt) | ~2400-3200 | Broad, Strong |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

Chiral Chromatography for Enantiomeric Excess Determination

Since 5-Methylazepan-4-one possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most common method for separating and quantifying these enantiomers. mdpi.comhmdb.ca This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity.

The separation is achieved based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. mdpi.com The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that provides the most definitive three-dimensional structural information of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the absolute configuration (R or S) at the C5 stereocenter. mdpi.com Furthermore, X-ray crystallography would reveal the preferred conformation of the seven-membered azepane ring in the solid state. This information is invaluable for understanding the molecule's shape and how it might interact with biological targets. The crystal structure of related azepane derivatives has been successfully determined using this method.

Computational and Theoretical Studies on Azepanone Chemistry

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of azepanone derivatives. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-311+G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net These calculations can determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijnc.ir The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and the nature of chemical bonds. For substituted piperazines, a related class of cyclic amines, quantum chemical methods have been successfully used to calculate properties like pKa values, which show good agreement with experimental data. wur.nlnih.gov These computational approaches serve as a reliable framework for understanding the electronic landscape of 5-Methylazepan-4-one hydrochloride. arxiv.orgrsc.org

Table 1: Representative Parameters for Quantum Chemical Calculations

| Parameter | Description | Typical Method/Basis Set |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (e.g., B3LYP/6-31G*) |

| HOMO/LUMO Energies | Determining the energies of frontier molecular orbitals. | DFT, Time-Dependent DFT |

| MEP Map | Visualizing electrostatic potential to predict reaction sites. | Calculated from DFT electron density |

| NBO Analysis | Analyzing charge distribution and orbital interactions. | NBO routines within quantum chemistry software |

Conformational Analysis via Computational Methods

The seven-membered ring of azepanones is conformationally flexible, capable of adopting several low-energy arrangements such as chair, boat, and twist-chair forms. Computational methods are essential for exploring this complex conformational landscape. rsc.org By calculating the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. pressbooks.pub

For substituted alkanes, conformational analysis distinguishes between staggered and eclipsed forms, with staggered being more stable due to minimized torsional strain. maricopa.eduyoutube.com In more complex cyclic systems like this compound, the interplay of torsional strain and steric interactions involving the methyl group determines the preferred conformation. rsc.org The gauche and anti conformations describe the relative positions of substituents, with the anti conformation often being the most stable due to minimized steric hindrance. pressbooks.pub Computational modeling, validated by techniques like NMR spectroscopy, can reveal how even subtle changes, such as the introduction of a single fluorine atom in an azepane ring, can significantly bias the ring's conformational equilibrium. rsc.org

Table 2: Illustrative Conformational Energy Data for a Substituted Cyclic System

| Conformer | Dihedral Angle | Relative Energy (kcal/mol) | Key Feature |

| Anti | 180° | 0.0 | Lowest energy, substituents are furthest apart. |

| Gauche | 60° | 0.9 | Staggered, but with some steric strain. maricopa.edu |

| Eclipsed | 0° | 5.0 | High energy due to torsional strain. maricopa.edu |

Prediction of Reactivity and Selectivity in Azepanone Syntheses

Computational chemistry offers predictive power in planning synthetic routes by identifying likely sites of reaction and forecasting the selectivity of chemical transformations. nih.gov By analyzing the electronic structure, one can predict a molecule's reactivity. For instance, regions of negative electrostatic potential (red on a MEP map) indicate nucleophilic centers, while positive regions (blue) suggest electrophilic centers.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and dual descriptors, can pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov This knowledge is crucial for predicting the outcome of reactions and designing selective syntheses. Data-driven modeling and quantitative structure-reactivity relationships (QSRR) are emerging as powerful tools for predicting reaction rates and selectivity with high efficiency, sometimes using only structural information as input. nih.gov These models can be trained on experimental data or high-level computational results to provide rapid and accurate predictions for new compounds.

Table 3: Common Computational Reactivity Descriptors

| Descriptor | Information Provided | Application |

| MEP Map | Identifies electron-rich and electron-poor regions. | Predicts sites for electrophilic/nucleophilic attack. |

| HOMO/LUMO Orbitals | Indicates regions of electron donation/acceptance. | Predicts reactivity in frontier-controlled reactions. |

| Fukui Functions | Quantifies the change in electron density upon electron addition/removal. | Pinpoints specific atomic sites of reactivity. nih.gov |

Docking and Molecular Dynamics Simulations of Azepanone Interactions (Excluding biological activity focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for studying the non-covalent interactions between a molecule like this compound and another chemical entity, such as a surface or a host molecule. mdpi.comnih.gov Docking predicts the preferred orientation of one molecule when bound to another to form a stable complex, while MD simulations provide a detailed view of the dynamic evolution of the complex over time. nih.govnih.gov

These simulations can elucidate the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the complex. nih.gov For example, MD simulations can reveal the stability of a protein-ligand complex by monitoring the root mean square deviation (RMSD) of the atomic positions over the simulation time. nih.gov While often used in drug design, these methods are broadly applicable to materials science and supramolecular chemistry for understanding how molecules interact and assemble. mdpi.comresearchgate.net The insights gained from these simulations can guide the design of new materials and molecular systems with tailored interaction properties.

Table 4: Information Derived from Molecular Dynamics Simulations

| Analysis | Description | Insight Gained |

| RMSD | Root Mean Square Deviation of atomic positions over time. | Stability of the molecular complex. nih.gov |

| Interaction Energy | Calculation of non-bonded energies between molecules. | Strength of the intermolecular binding. |

| Hydrogen Bond Analysis | Identifies and tracks hydrogen bonds throughout the simulation. | Role of specific hydrogen bonds in complex stability. nih.gov |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance. | Provides information on the local structure and solvation shell. |

Advanced Applications of Azepanones in Synthetic Organic Chemistry

Azepanones as Key Intermediates in Complex Molecule Synthesis

The azepanone framework is a privileged scaffold in synthetic chemistry, frequently employed as a pivotal intermediate in the assembly of intricate and biologically significant molecules. Its utility stems from the presence of multiple reactive sites—the ketone, the amine, and the ring carbons—which can be selectively functionalized to build molecular complexity.

The azepane ring is a structural motif present in a wide array of natural products and bioactive molecules known to exhibit antidiabetic, anticancer, and antiviral properties. nih.gov The azepanone core is particularly valuable as a precursor for designing inhibitors for therapeutic targets. For instance, a series of azepanone-based compounds have been synthesized and identified as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption. tcichemicals.com In these inhibitors, the azepanone ring acts as a central scaffold, with substituents strategically placed to interact with the enzyme's active site. The synthesis of these complex inhibitors highlights the role of the azepanone starting material in creating potent therapeutic agents. tcichemicals.com

Another prominent example of a bioactive molecule containing the azepane core is the natural product (-)-Balanol, a potent inhibitor of protein kinase C. nih.gov The synthesis of Balanol analogues often involves strategies for constructing or modifying the azepane ring, underscoring the importance of this scaffold in medicinal chemistry. nih.gov

The azepane skeleton is a core feature of numerous alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects. nih.gov Consequently, azepanones are logical and valuable intermediates in the total synthesis of these complex natural products. For example, the azepane ring is a key structural component in the Stemona alkaloid stemoamide. rsc.org Total synthesis strategies for this molecule have involved the construction of the azepane ring as a critical step in the synthetic sequence. rsc.org

Furthermore, the azepino[4,5-b]indole skeleton is a recurring motif in a variety of indole alkaloids, such as ngouniensine and ibogaine. researchgate.net Synthetic strategies aimed at these targets often focus on the efficient assembly of this fused azepane-indole system, demonstrating the integral role of the seven-membered ring in constructing these complex alkaloid frameworks. researchgate.net The natural products galanthamine and croomine also feature the azepane building block, further cementing its importance in the field of alkaloid synthesis. nih.gov

Construction of Functionalized Nitrogen Heterocycles Using Azepanones

The azepanone scaffold can be used as a starting point for the synthesis of more complex, fused nitrogen heterocycles. airo.co.in These larger structures are of interest in materials science and drug discovery. Methods for creating fused ring systems often involve reactions that build new rings onto the existing azepanone core. google.com For example, aza-[4.4.3]-propellane structures, which are key to the hasubanan family of alkaloids, represent a class of complex fused heterocycles whose synthesis can be approached from intermediates that incorporate the azepane ring. nih.gov The development of synthetic routes to these fused systems is an active area of research, with applications in creating novel therapeutic agents and materials. airo.co.in

Design and Synthesis of Chemically Diverse Azepane Derivatives

The functional versatility of the azepanone core allows for the synthesis of a wide array of derivatives with diverse chemical properties and substitution patterns. Various modern synthetic methods have been developed to efficiently access these compounds. For example, a gold-catalyzed [5+2] annulation provides an efficient and flexible route to variously substituted azepan-4-ones with high regioselectivity and diastereoselectivity. nih.gov Other innovative approaches include photochemical cascade reactions that use blue light irradiation to generate azepinone derivatives from readily available precursors under mild, metal-free conditions. nih.gov

Stereoselective synthesis is crucial for creating bioactive molecules, and methods have been developed to produce highly functionalized azepanes with precise stereochemical control. One such strategy is the osmium-catalyzed tethered aminohydroxylation, which has been used to synthesize heavily hydroxylated azepane iminosugars, a class of molecules with significant therapeutic potential. nih.govacs.org These advanced synthetic strategies enable chemists to generate libraries of diverse azepane derivatives for screening in drug discovery programs.

| Synthetic Method | Description | Key Features | Resulting Derivative Class |

|---|---|---|---|

| Gold-Catalyzed [5+2] Annulation | A two-step sequence involving oxidation of an N-(pent-4-yn-1-yl) amine followed by gold-catalyzed cyclization. | High efficiency, good to excellent diastereoselectivity, flexible. nih.gov | Substituted Azepan-4-ones |

| Photochemical Cascade Reaction | Visible light-mediated cascade reaction of 2-aryloxyaryl azides without a metal catalyst. | Metal-free, mild conditions, broad substrate scope. nih.gov | Azepinone Derivatives |

| Osmium-Catalyzed Aminohydroxylation | A stereoselective approach using an osmium catalyst to form a C-N bond with complete regio- and stereocontrol. | High stereoselectivity, synthesis of complex chiral molecules. nih.govacs.org | Pentahydroxyazepane Iminosugars |

| Cu(I)-Catalyzed Tandem Reaction | A tandem amination/cyclization of functionalized allenynes with amines catalyzed by a copper(I) complex. | Efficient synthesis of fluorinated derivatives. nih.gov | Functionalized Azepines |

Strategic Use of Azepanones in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govacsgcipr.org This approach is highly efficient and atom-economical, making it ideal for generating libraries of diverse compounds for drug discovery. nih.govbohrium.com

The ketone functionality in the azepanone scaffold makes it a prime candidate for use in well-known MCRs, such as the Passerini and Ugi reactions. wikipedia.orgnih.govmdpi.com

Passerini Three-Component Reaction (P-3CR): This reaction typically involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgresearchgate.net

Ugi Four-Component Reaction (U-4CR): This reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to yield an α-acetamido carboxamide. mdpi.commdpi.com

By employing a cyclic ketone like 5-Methylazepan-4-one as the carbonyl component in these reactions, it is possible to rapidly synthesize complex molecules that feature the azepane core. This strategy would allow for the introduction of multiple points of diversity in a single step, leading to the creation of extensive libraries of novel azepane-containing compounds for biological screening. While the specific application of 5-Methylazepan-4-one hydrochloride in MCRs is not widely reported, its potential as a building block in this field represents a promising avenue for future research in medicinal chemistry. nih.govacsgcipr.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。